1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide
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Overview
Description
1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide is a complex organic compound featuring a phenylsulfonyl group, a trifluoromethyl group, and a prolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenylsulfonyl and trifluoromethyl phenyl intermediates, followed by their coupling with the prolinamide moiety under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- Trifluoromethyl phenyl sulfone
Uniqueness
1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide is unique due to its combination of a phenylsulfonyl group, a trifluoromethyl group, and a prolinamide moiety This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds
Properties
Molecular Formula |
C25H22F3N3O4S |
---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H22F3N3O4S/c26-25(27,28)17-8-6-9-18(16-17)29-23(32)20-12-4-5-13-21(20)30-24(33)22-14-7-15-31(22)36(34,35)19-10-2-1-3-11-19/h1-6,8-13,16,22H,7,14-15H2,(H,29,32)(H,30,33) |
InChI Key |
KJBAJFMEWPEBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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